molecular formula C7H3ClF2O3 B1431481 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid CAS No. 749230-50-0

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid

Cat. No. B1431481
M. Wt: 208.54 g/mol
InChI Key: GZVMSWWFTNQKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H3ClF2O3 and a molecular weight of 208.55 . It is a derivative of benzoic acid with chlorine and fluorine substituents .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid can be represented by the InChI code 1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13) .


Physical And Chemical Properties Analysis

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is a stable compound under standard temperature and pressure . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. A notable example is its use in the development of antimicrobial 3-quinolinecarboxylic acid drugs. The synthesis process involves steps like nitration, esterification, and hydrolysis, offering advantages like improved yield and controlled reaction conditions (Zhang et al., 2020).

Photodecomposition Studies

Research on the photodecomposition of chlorobenzoic acids, including 4-chloro-2,3-difluoro-5-hydroxybenzoic acid, has implications for environmental chemistry. Studies show that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl groups, significantly altering the compound's properties and potential environmental impact (Crosby & Leitis, 1969).

Biotechnological Applications

In the field of biotechnology, compounds like 4-Hydroxybenzoic acid, closely related to 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid, have been explored for their potential in synthesizing value-added bioproducts. These bioproducts find applications in diverse areas such as food, cosmetics, pharmacy, and fungicides. Recent advancements in synthetic biology and metabolic engineering have furthered the potential of these compounds in producing high-value bioproducts (Wang et al., 2018).

Polymer Synthesis

The compound is also used in the synthesis of high molecular weight poly(4-hydroxybenzoate)s, indicating its role in polymer chemistry. This process involves condensation reactions and has been explored for creating various polyesters with high degrees of polymerization, showing the compound's versatility in creating advanced materials (Kricheldorf & Schwarz, 1984).

Antibiotic Biosynthesis

In antibiotic biosynthesis, chlorinated analogues of compounds similar to 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid have been synthesized for studies on the biosynthesis and synthesis of several important classes of antibiotics, highlighting its role in medicinal chemistry and drug development (Becker, 1984).

Safety And Hazards

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2,3-difluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVMSWWFTNQKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)Cl)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-difluoro-5-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
Reactant of Route 3
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
Reactant of Route 4
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid

Citations

For This Compound
1
Citations
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.